

Zinc Benzoate vs. Zinc Oxide: A Comparative Guide for Piglet Feed Additives

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Compound of Interest

Compound Name: Zinc benzoate

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The use of pharmacological levels of zinc oxide (ZnO) in piglet diets has been a widespread practice to control post-weaning diarrhea and improve growth performance. However, environmental concerns over zinc excretion and the potential for antimicrobial resistance have led to restrictions on its use, prompting the search for effective alternatives.^[1] Among these, **zinc benzoate**, an organic zinc salt, has emerged as a potential candidate. This guide provides an objective comparison of **zinc benzoate** and zinc oxide as feed additives for piglets, supported by available experimental data.

Performance and Efficacy

While direct comparative trials between **zinc benzoate** and zinc oxide are limited, studies evaluating benzoic acid and other organic zinc sources provide valuable insights.

Growth Performance:

Pharmacological doses of zinc oxide (typically 2000-3000 ppm) have been consistently shown to improve average daily gain (ADG), and feed efficiency in weaned piglets.^{[2][3]} For instance, one study reported that piglets fed 3,000 mg/kg ZnO had a higher ADG (165 g/d vs. 123 g/d) and a tendency for increased average daily feed intake (ADFI) (204 g/d vs. 181 g/d) compared to control piglets in the first 14 days post-weaning.^[2]

Studies on benzoic acid, the anionic component of **zinc benzoate**, have demonstrated its potential to enhance piglet performance. A study comparing a commercial blend of benzoic acid and probiotics (BA + P) to zinc oxide found that both treatments were associated with better feed conversion and an improvement in all performance parameters over the entire experimental period compared to a control group.[4] Another study showed that a combination of medium-chain organic acids and benzoic acid resulted in higher average daily liveweight gain in the grower period compared to a control diet or a diet with zinc oxide alone.[5]

Organic zinc sources, such as zinc aspartic acid chelate, have been shown to have a comparable effect on growth performance to therapeutic doses of zinc oxide, but at a much lower inclusion rate (750 ppm vs. 3,000 ppm).[6][7] This suggests that the organic nature of **zinc benzoate** could allow for lower inclusion levels while maintaining efficacy.

Table 1: Comparison of Growth Performance Parameters

Feed Additive	Dosage	Average Daily Gain (ADG)	Average Daily Feed Intake (ADFI)	Feed Conversion Ratio (FCR)	Diarrhea Incidence	Source
Zinc Oxide	3,000 ppm	Increased (165 g/d vs 123 g/d in control)	Increased (204 g/d vs 181 g/d in control)	Improved	Reduced	[2]
Benzoic Acid + Probiotics	-	Improved	Improved	Improved	Lower than control	[4]
Zinc Aspartic Acid Chelate	750 ppm	Comparable to 3,000 ppm ZnO	Comparable to 3,000 ppm ZnO	No significant difference	Reduced	[6][7]

Note: Data for benzoic acid and zinc aspartic acid chelate are presented as proxies for **zinc benzoate** due to a lack of direct comparative studies.

Gut Health and Morphology

Both zinc oxide and the components of **zinc benzoate** have been shown to positively influence gut health, albeit through potentially different mechanisms.

Intestinal Morphology:

High doses of zinc oxide have been reported to increase villus height and the villus height to crypt depth ratio in the small intestine of piglets, which is indicative of improved gut health and absorptive capacity.^[3] A study on coated zinc oxide showed it increased ileal villus height and upregulated the expression of the tight junction protein Occludin, suggesting enhanced intestinal barrier function.^[3]

Similarly, studies on other organic zinc sources, like zinc lactate and glycine zinc, have demonstrated improvements in jejunal villus height and the villus height to crypt depth ratio. Supplementation with benzoic acid has also been associated with beneficial effects on intestinal morphology.

Intestinal Microbiota:

Zinc oxide at pharmacological doses has a significant impact on the intestinal microbiota, often leading to a reduction in bacterial diversity.^[4] While it can reduce the abundance of pathogenic bacteria like *E. coli*, it may also decrease beneficial bacteria such as *Lactobacillus*.^{[6][8]}

In contrast, protected benzoic acid has been shown to modulate the gut microbial profile by increasing the diversity of the fecal microbiota.^[9] Piglets fed protected benzoic acid had a higher abundance of fiber-fermenting bacteria like *Ruminococcus* and *Fibrobacter*.^[9] Another study found that a blend of benzoic acid and probiotics resulted in a lower impact on the gut microbiota compared to zinc oxide.^[4] This suggests that **zinc benzoate** may offer a more favorable modulation of the gut microbiome.

Bioavailability and Zinc Excretion

A key advantage of organic zinc sources like **zinc benzoate** over inorganic zinc oxide is their potentially higher bioavailability, leading to lower zinc excretion and a reduced environmental impact.

Bioavailability:

The bioavailability of zinc from zinc oxide in weaned piglets is generally low.[\[10\]](#) In contrast, organic zinc sources are often considered more bioavailable.[\[11\]](#) A meta-analysis suggested that the bioavailability of organic zinc sources relative to inorganic sources can range from 85% to 117%.[\[11\]](#) However, another study found that the digestibility of zinc from zinc oxide and zinc sulfate did not differ from processed inorganic or chelated organic sources of zinc.[\[12\]](#) More research is needed to definitively determine the relative bioavailability of **zinc benzoate** compared to zinc oxide.

Zinc Excretion:

Due to its lower bioavailability, a significant portion of supplemented zinc oxide is excreted in the feces, leading to environmental concerns.[\[7\]](#) It has been reported that feeding therapeutic levels of zinc oxide results in approximately 80% of the zinc being excreted.[\[6\]](#) The use of more bioavailable organic zinc sources can significantly reduce zinc excretion.[\[13\]](#)

Experimental Protocols

Study on Benzoic Acid and Probiotics vs. Zinc Oxide[\[4\]](#)

- Animals: 160 weaned piglets (23 days of age).
- Treatments:
 - Control (basal diet)
 - Zinc oxide (2500 ppm)
 - Commercial blend of benzoic acid and probiotics
 - Zinc oxide + benzoic acid and probiotics
- Duration: 42 days (from 23 to 65 days of age).
- Data Collection: Growth performance (ADG, ADFI, FCR), diarrhea incidence, and cecal microbiota analysis at the end of the trial.

Study on Coated Zinc Oxide[3]

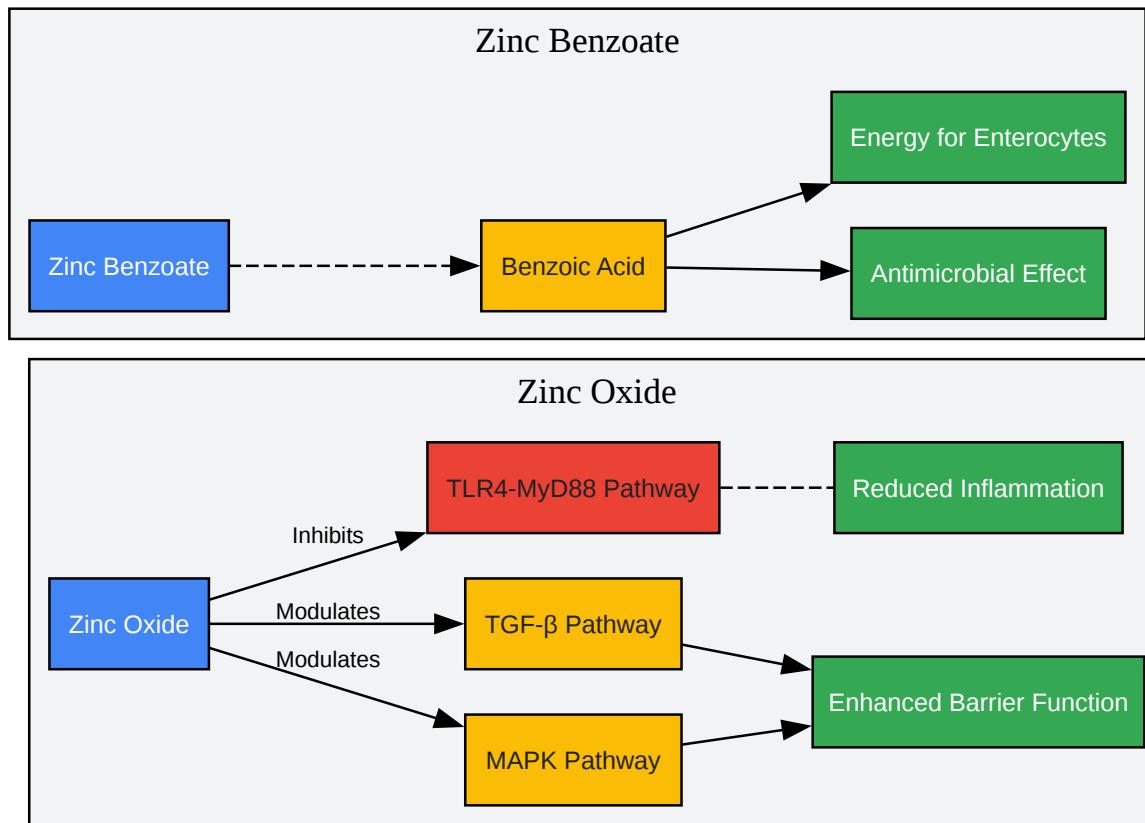
- Animals: 126 cross-bred piglets (weaned at 28 days).
- Treatments:
 - Control (basal diet)
 - Zinc oxide (2,000 mg Zn/kg)
 - Coated zinc oxide (500 mg Zn/kg)
- Duration: 6 weeks.
- Data Collection: Growth performance, diarrhea rate, intestinal permeability (lactulose/mannitol ratio), ileal villus height, and expression of tight junction proteins.

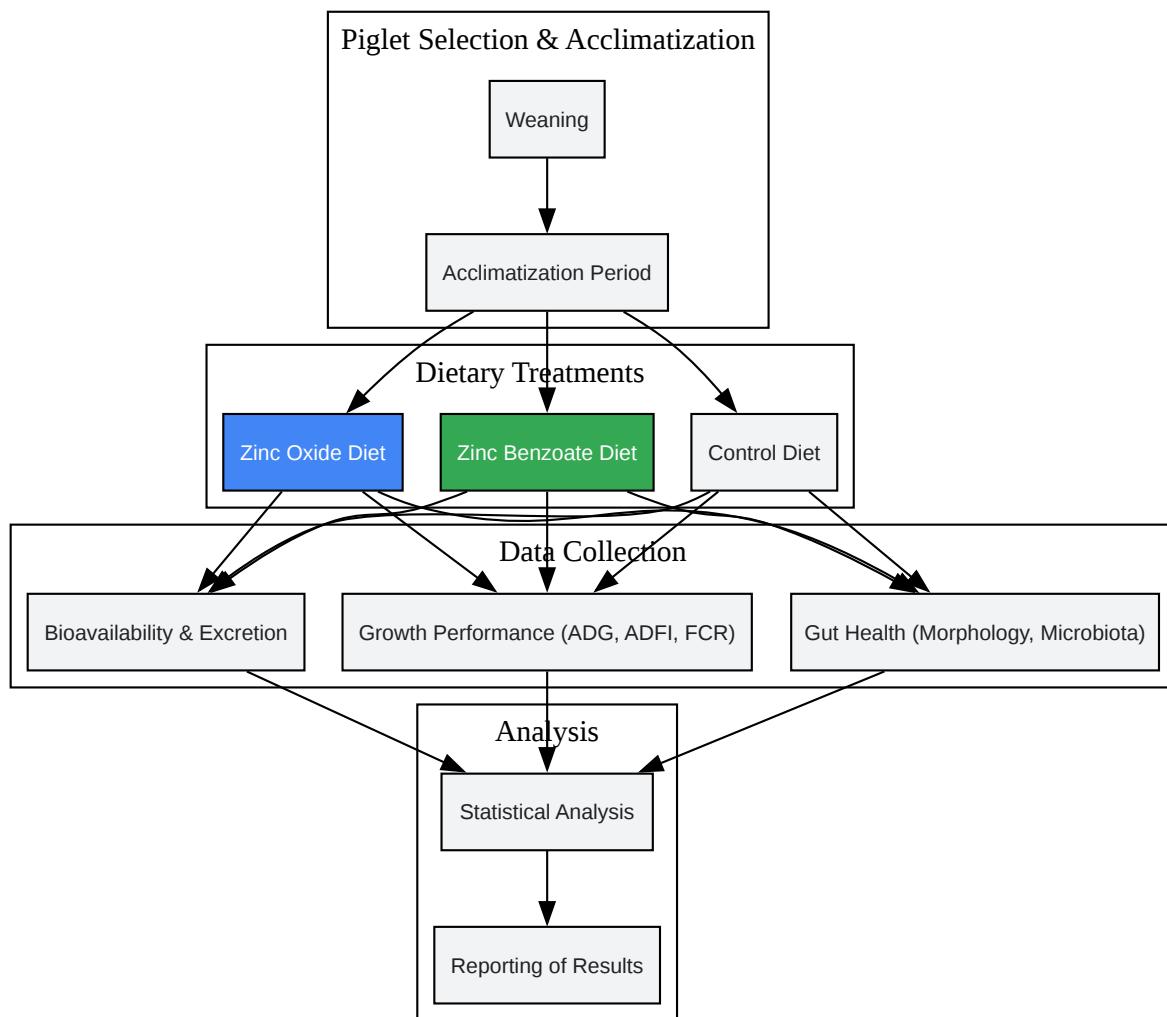
Signaling Pathways

Zinc plays a crucial role in various intracellular signaling pathways that are vital for intestinal health and immune function.

Zinc oxide has been shown to influence key signaling pathways involved in inflammation and intestinal barrier integrity. It can modulate the mitogen-activated protein kinase (MAPK) and transforming growth factor-beta (TGF- β) signaling pathways to enhance intestinal barrier function. Furthermore, zinc oxide can inhibit the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 88 (MyD88) signaling pathway, which leads to a decrease in the expression of pro-inflammatory cytokines.

While specific studies on the signaling pathways affected by **zinc benzoate** are lacking, it is plausible that the zinc component would act similarly to zinc from zinc oxide. The benzoate component, as an organic acid, may have additional effects on gut health through its antimicrobial properties and by serving as an energy source for intestinal epithelial cells.





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